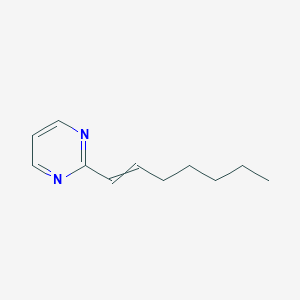
2-(Hept-1-EN-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hept-1-EN-1-YL)pyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a hept-1-en-1-yl group. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes .
Preparation Methods
The synthesis of 2-(Hept-1-EN-1-YL)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of hept-1-en-1-yl halide with pyrimidine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrimidine, allowing it to react with the hept-1-en-1-yl halide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Hept-1-EN-1-YL)pyrimidine can undergo various chemical reactions, including:
Scientific Research Applications
2-(Hept-1-EN-1-YL)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Hept-1-EN-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(Hept-1-EN-1-YL)pyrimidine can be compared with other similar pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Pyrimidine-2-thiol: Studied for its antioxidant and anti-inflammatory properties.
Fluoropyrimidines: Used in the treatment of gastrointestinal cancer and solid tumors.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Properties
CAS No. |
799270-75-0 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-hept-1-enylpyrimidine |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-5-6-8-11-12-9-7-10-13-11/h6-10H,2-5H2,1H3 |
InChI Key |
WORVKRRVWKBCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


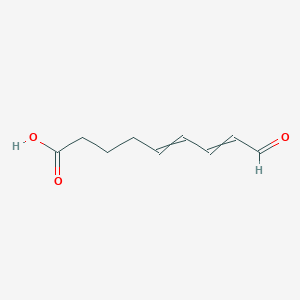
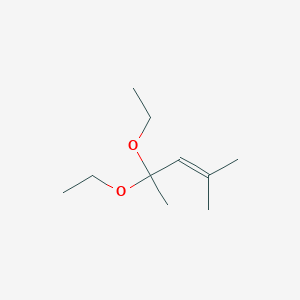
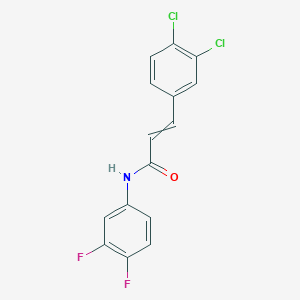

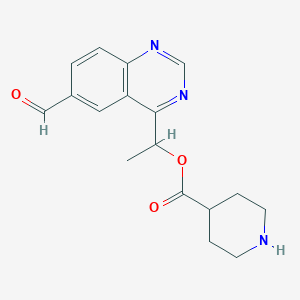
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
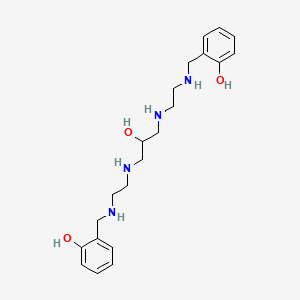

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


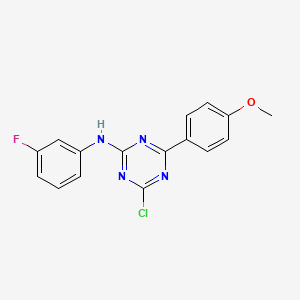
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
